1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride
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Overview
Description
1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring and a methoxy-substituted phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride typically involves the reaction of 4-methoxy-2-prop-2-enylphenol with 1-(3-chloropropyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-2-enyl group can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in various cellular processes, including inflammation and cell proliferation . By inhibiting STAT3, this compound can exert anti-inflammatory and anti-proliferative effects .
Comparison with Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP): Shares structural similarities and has been studied for its anti-inflammatory properties.
Cinepazide maleate: Another compound with a piperazine ring, used for its vasodilatory effects.
Uniqueness: 1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride is unique due to its specific combination of a methoxy-substituted phenoxy group and a piperazine ring, which imparts distinct chemical and biological properties. Its ability to inhibit STAT3 activation sets it apart from other similar compounds.
Properties
IUPAC Name |
1-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-5-15-14-16(20-2)6-7-17(15)21-13-4-10-19-11-8-18-9-12-19;/h3,6-7,14,18H,1,4-5,8-13H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUCFCFKGDREAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCN2CCNCC2)CC=C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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